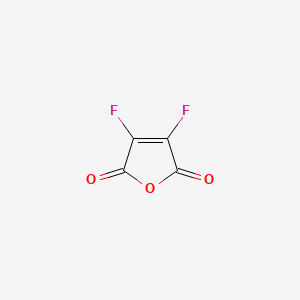

Difluoromaleic anhydride

Vue d'ensemble

Description

Difluoromaleic anhydride is a fluorinated surfactant that can be used as a cationic surfactant . It has been studied for its ability to reduce the surface tension of water and increase the wetting properties of surfaces .

Synthesis Analysis

Difluoromaleic anhydride can be produced by reacting sulfur trioxide with a fluorinated precursor . A life cycle assessment of two bio-based routes for the production of maleic anhydride has been proposed: from butanol (bio-ButOH MA) and furfural (bio-Furf MA) .Molecular Structure Analysis

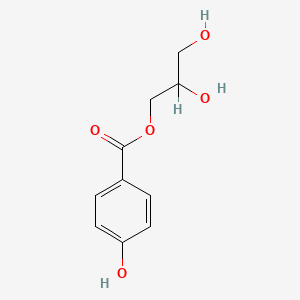

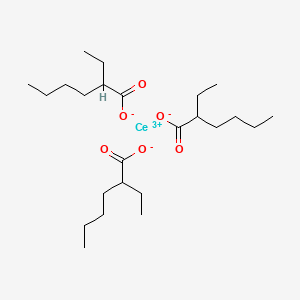

Difluoromaleic anhydride contains a total of 9 bonds; 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of Difluoromaleic anhydride have been created .Chemical Reactions Analysis

The rich chemistry that maleic anhydride can participate in makes it a quintessential building block for a variety of small and polymeric molecules . This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis

The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure . The anhydride bond lengths are typical of anhydrides like acetic anhydride .Applications De Recherche Scientifique

Synthesis and Accessibility

Difluoromaleic anhydride has been studied for its efficient synthesis routes. One notable method involves the reaction of hexafluoro-2, 5-dihydrofuran or hexafluoro-2, 5-dihydrothiophene with sulfur trioxide, producing difluoromaleic anhydride in good yield. This process, particularly the conversion from hexafluoro-2, 5-dihydrothiophene, offers a simplified and accessible route to difluoromaleic anhydride (Krespan, 1990).

Role in Organic Synthesis

Difluoromaleic anhydride has been utilized in the realm of organic chemistry, particularly in the acylation of alcohols and the formation of glycosyl triflates. For instance, it has shown utility in the acylation of alcohols with acid anhydrides, playing a role in selective macrolactonization processes (Ishihara et al., 1996). Furthermore, it has been used in combination with other reagents for the low-temperature conversion of thioglycosides to glycosyl triflates, aiding in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Analytical Applications

In the field of analytical chemistry, difluoromaleic anhydride has been employed in the preparation of compounds for analysis. Notably, its derivatives have been used in gas chromatography for the analysis of protein amino acids, offering a sensitive and efficient method for chemical analysis (Hušek, 1982).

Molecular Structure Studies

Research has also delved into the molecular structure of difluoromaleic anhydride. Investigations using techniques like electron diffraction and microwave spectroscopy have provided detailed insights into its molecular geometry and structural parameters, contributing to a deeper understanding of its chemical behavior (Abdo et al., 1999).

Mécanisme D'action

Target of Action

Difluoromaleic anhydride, also known as 3,4-difluorofuran-2,5-dione, is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are a group of functional groups whose chemistry is closely related . The main difference is the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .

Mode of Action

The interaction of Difluoromaleic anhydride with its targets involves a nucleophilic attack on the carbonyl . This is followed by the removal of the leaving group . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

Difluoromaleic anhydride affects the biochemical pathways involved in the synthesis of carboxylic acid derivatives . The compound’s action can lead to the formation of carboxylic acids, esters, and amides . These changes can have downstream effects on various biochemical processes, including the metabolism of certain compounds .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of Difluoromaleic anhydride’s action are largely dependent on its interaction with its targets. For instance, it can lead to the formation of carboxylic acids, esters, and amides . These changes can affect various cellular processes, including metabolic pathways .

Action Environment

The action, efficacy, and stability of Difluoromaleic anhydride can be influenced by various environmental factors. For instance, the compound has been used to provide improved moisture-resistant polymers, indicating its stability in humid conditions . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTLWXJLPNCYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985509 | |

| Record name | 3,4-Difluorofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669-78-3 | |

| Record name | 2,5-Furandione, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)